molecular formula C11H16O4S B13821956 Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate CAS No. 208337-83-1

Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate

Cat. No.: B13821956
CAS No.: 208337-83-1
M. Wt: 244.31 g/mol
InChI Key: LPCMJARXPCVXIA-MRVPVSSYSA-N
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Description

Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context .

Properties

CAS No.

208337-83-1

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate

InChI

InChI=1S/C11H16O4S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,12-13H,2-4,7H2,1H3/t8-/m1/s1

InChI Key

LPCMJARXPCVXIA-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(S1)CC[C@H](CO)O

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC(CO)O

Origin of Product

United States

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